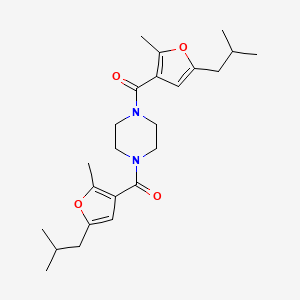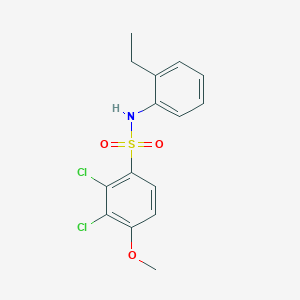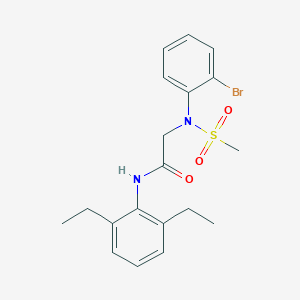![molecular formula C14H12ClN3O5S B3551962 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3551962.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide, commonly known as CGP 48506, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound belongs to the family of sulfonamide drugs and has been found to have promising effects in the field of neuroscience.
Mechanism of Action
CGP 48506 works by binding to the glycine-binding site of the NMDA receptor, thereby blocking the activity of the receptor. This blockade results in a decrease in the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
CGP 48506 has been found to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and learning. Additionally, CGP 48506 has been found to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a molecule that plays a crucial role in the regulation of blood flow and neurotransmitter release.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CGP 48506 in lab experiments is that it is a potent and selective antagonist of the glycine-binding site of the NMDA receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one of the limitations of using CGP 48506 is that it has a short half-life and is rapidly metabolized in the body. This requires researchers to administer the compound repeatedly to maintain its effects.
Future Directions
There are several future directions for the research on CGP 48506. One potential direction is to study its effects on synaptic plasticity and learning in animal models. Additionally, researchers could investigate the potential use of CGP 48506 as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies could be conducted to optimize the synthesis and formulation of CGP 48506 to improve its stability and bioavailability.
Scientific Research Applications
CGP 48506 has been extensively studied for its potential use in neuroscience research. It has been found to be a potent and selective antagonist of the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c15-10-4-6-13(7-5-10)24(22,23)16-9-14(19)17-11-2-1-3-12(8-11)18(20)21/h1-8,16H,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWNCMQLOBDVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-3-methyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3551882.png)
![N-benzyl-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551888.png)
![1-(5-chloro-2-methylphenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B3551900.png)


![1-[(2,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3551918.png)

![{3-bromo-5-chloro-4-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B3551929.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-1-naphthylglycinamide](/img/structure/B3551936.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3551945.png)
![2-[5-(2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3551946.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3551947.png)
![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3551950.png)
